1-(2,6-Dioxopiperidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(2,6-Dioxopiperidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a piperidine ring and a pyrrolidine ring, both containing oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dioxopiperidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of a suitable piperidine derivative with a pyrrolidine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dioxopiperidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2,6-Dioxopiperidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Dioxopiperidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a modulator of protein-protein interactions. The pathways involved often include the inhibition of key signaling molecules, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pomalidomide: Exhibits antitumor and immunomodulatory properties.
Lenalidomide: Known for its anti-inflammatory and anti-angiogenic effects.
Thalidomide: Historically used as a sedative and for its immunomodulatory effects.
Uniqueness
1-(2,6-Dioxopiperidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dual ring system with multiple oxo groups allows for versatile chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
1-(2,6-dioxopiperidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c13-7-2-1-6(9(15)11-7)12-4-5(10(16)17)3-8(12)14/h5-6H,1-4H2,(H,16,17)(H,11,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHYBAHAMQVLNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC(CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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